1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)-

Description

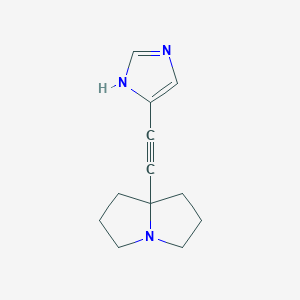

1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)- (CAS: 651314-23-7) is a heterocyclic compound with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol . The structure features a saturated pyrrolizine core (hexahydro-1H-pyrrolizine) fused with an ethynyl-linked imidazole moiety at the 7a position. This unique architecture combines the flexibility of a saturated bicyclic system with the aromaticity and hydrogen-bonding capability of the imidazole group.

Properties

CAS No. |

651314-23-7 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

8-[2-(1H-imidazol-5-yl)ethynyl]-1,2,3,5,6,7-hexahydropyrrolizine |

InChI |

InChI=1S/C12H15N3/c1-4-12(5-2-8-15(12)7-1)6-3-11-9-13-10-14-11/h9-10H,1-2,4-5,7-8H2,(H,13,14) |

InChI Key |

BKCJCJGDPACNST-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CCCN2C1)C#CC3=CN=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)- typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolizine core, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or alkenes, and substitution may yield a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

1H-Pyrrolizine derivatives have shown potential in the development of new pharmaceuticals. The compound's structural features allow for modifications that can enhance biological activity. Research indicates that pyrrolizine derivatives exhibit:

- Anticancer Activity: Studies have demonstrated that certain pyrrolizine compounds can inhibit tumor growth and promote apoptosis in cancer cells. For instance, the introduction of imidazole moieties has been linked to increased cytotoxicity against various cancer cell lines .

- Antimicrobial Properties: Compounds with similar structures have exhibited significant antimicrobial activity against bacteria and fungi, suggesting potential for development as antibiotics .

Organic Synthesis

The compound serves as an intermediate in organic synthesis processes. Its ability to undergo rearrangement reactions allows for the synthesis of complex structures, such as:

- 1-Azabicyclo[3.3.1]nonanes: A study highlighted a novel synthetic route utilizing 1H-Pyrrolizine derivatives to construct bicyclic frameworks, which are valuable in drug design .

Material Science

Research has explored the incorporation of pyrrolizine structures into polymers and materials for enhanced properties:

- Conductive Polymers: Pyrrolizine derivatives can be used to improve the electrical conductivity of polymers, making them suitable for applications in electronics and sensors .

Case Studies

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)- involves its interaction with specific molecular targets and pathways. The imidazol-4-ylethynyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolizine Derivatives

1H-Pyrrolizine (Base Compound)

Comparison : The target compound’s imidazole-ethynyl group increases molecular weight by ~90 g/mol and likely reduces logP due to the polar imidazole moiety. The ethynyl linker may introduce additional rigidity compared to the flexible parent structure .

Hexahydro-pyrrolizine Derivatives

Imidazole-Containing Heterocycles

4-Imidazol-1-ylmethyl-3-methyl-1-phenyl-1H-pyrazole (Compound 10, )

- Molecular Formula : C₁₅H₁₅N₅.

- Key Features : Combines pyrazole and imidazole rings via a methyl linker.

- Properties : Higher molecular weight (265.32 g/mol) and aromaticity compared to the target compound. The phenyl group increases hydrophobicity (estimated logP > 2) .

Comparison: Unlike the ethynyl linker in the target compound, the methyl group in Compound 10 limits electronic conjugation.

Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine (Compound 3, )

- Molecular Formula : C₁₀H₁₀N₆.

- Key Features : Fused pyrazole-pyrimidine system with a hydrazine substituent.

Comparison : The target compound’s saturated pyrrolizine core lacks the aromatic planar structure of pyrazolopyrimidines, which may influence binding to biological targets or catalytic sites .

Ethynyl-Linked Compounds

7a-Substituted Pyrrolizines

No direct analogs are reported in the provided evidence. However, ethynyl groups in other systems (e.g., metal-organic frameworks) are known to enhance porosity and reactivity . In the target compound, the ethynyl group may facilitate click chemistry or serve as a site for further functionalization .

Biological Activity

1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)- is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 186.24 g/mol. The structure consists of a pyrrolizine ring fused with an imidazole moiety, which is critical for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolizidine derivatives, including 1H-Pyrrolizine, hexahydro-7a-(1H-imidazol-4-ylethynyl)-.

- Mechanism : The compound exhibits activity against various bacterial strains, likely through the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Case Study : In a study evaluating the efficacy of several pyrrolizidine compounds against Gram-positive bacteria, 1H-Pyrrolizine derivatives showed significant inhibitory concentrations (MIC) ranging from 2.0 µM to 5.0 µM against resistant strains such as MRSA and Enterococcus faecalis .

Anticancer Activity

The compound's structural features suggest potential anticancer properties.

- Cell Viability Assays : In vitro studies using cancer cell lines demonstrated that 1H-Pyrrolizine can induce apoptosis in a dose-dependent manner. The effective concentration range was found to be between 10 µM and 50 µM.

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death, while also inhibiting key signaling pathways involved in tumor growth such as the PI3K/Akt pathway .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC against MRSA: 2.0 µM | |

| Anticancer | Induces apoptosis in cancer cells | |

| Cytotoxicity | IC50 values range: 10-50 µM |

The biological activity of 1H-Pyrrolizine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction : Binding to membrane receptors could alter signaling pathways that control cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells .

Q & A

Q. How can Etter’s graph-set theory be applied to predict hydrogen-bonding networks in polymorphs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.